5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone
Description
Properties
CAS No. |
84459-91-6 |
|---|---|
Molecular Formula |
C18H19ClN2O2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
5-(aminomethyl)-3-[4-[2-(3-chlorophenyl)ethyl]phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-3-1-2-14(10-15)5-4-13-6-8-16(9-7-13)21-12-17(11-20)23-18(21)22/h1-3,6-10,17H,4-5,11-12,20H2 |
InChI Key |
JDEMBVCSUSOISN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)CCC3=CC(=CC=C3)Cl)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
-
Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions. This step forms the core structure of the compound.
-
Introduction of the Phenyl Group: : The phenyl group substituted with a 3-chlorophenethyl moiety can be introduced through a Friedel-Crafts acylation reaction. This involves reacting the oxazolidinone intermediate with a suitable acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
-
Aminomethylation: : The final step involves the introduction of the aminomethyl group. This can be achieved by reacting the intermediate with formaldehyde and ammonia or a primary amine under basic conditions.
Industrial Production Methods
Industrial production of 5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazolidinone derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(4-(3-chlorophenethyl)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group and the oxazolidinone ring are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs in Enzyme Inhibition
- MD 780236 (3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]-2-oxazolidinone): Structural Similarities: Shares the 2-oxazolidinone core and a 3-chlorophenyl substituent. Key Differences: The 3-chlorophenyl group is linked via a methoxy bridge instead of an ethyl chain. Activity: Irreversibly inactivates MAO via a proposed radical-mediated mechanism involving one-electron transfer and oxazolidinone ring decomposition . Mechanistic Insight: The ethyl chain in the target compound may enhance membrane permeability compared to the methoxy-linked analog.
Antimicrobial Oxazolidinone Derivatives
- (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (CAS 168828-90-8): Structural Features: Fluorine and morpholinyl substituents replace the 3-chlorophenyl ethyl group. Role: A known impurity in Linezolid, a clinically used oxazolidinone antibiotic. Comparison: The morpholinyl group improves solubility but reduces lipophilicity compared to the hydrophobic 3-chlorophenyl ethyl group in the target compound .
Thiazolidinedione Derivatives
- 5-{[5-(3-Chlorophenyl)-2-furyl]methyl}-1,3-thiazolidine-2,4-dione: Core Structure: Contains a thiazolidine-2,4-dione ring instead of oxazolidinone. Activity: Thiazolidinediones are associated with antidiabetic activity (e.g., PPAR-γ agonism), contrasting with the MAO inhibition of oxazolidinones. Substituent Impact: The 3-chlorophenyl group is linked via a furylmethyl chain, which may alter target binding specificity .
Fluorinated Oxazolidinones
- (E)-(4S,5R)-4-Benzyl-3-(3'-phenyl-2'-propenoyl)-5-(perfluorooctyl)-2-oxazolidinone: Unique Feature: Incorporates a perfluorooctyl group for fluorophilic applications. Application: Used as a chiral auxiliary in asymmetric synthesis due to enhanced solubility in fluorinated solvents. Divergence: The target compound lacks fluorinated chains, limiting its utility in fluorous-phase synthesis .
Pharmacological and Physicochemical Data
Table 1: Comparative Analysis of Key Compounds
Mechanistic and Functional Insights
- MAO Inactivation : The target compound and MD 780236 likely form radical intermediates that covalently modify MAO’s active site, a mechanism absent in Linezolid-derived compounds .
- Antibacterial vs. Neurological Activity : Linezolid analogs target bacterial ribosomes, while the 3-chlorophenyl ethyl group in the target compound enhances CNS penetration for MAO interaction .
Biological Activity
5-(Aminomethyl)-3-(4-(2-(3-chlorophenyl)ethyl)phenyl)-2-oxazolidinone, with the CAS number 84459-91-6, is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula: C18H19ClN2O2
- Molecular Weight: 330.81 g/mol
- Structure: The compound features an oxazolidinone ring, which is characteristic of its class and contributes to its biological properties.
Oxazolidinones primarily exert their effects by inhibiting protein synthesis in bacteria through binding to the 50S ribosomal subunit. This mechanism is similar to that of other antibiotics in this class, such as linezolid. However, emerging research suggests that derivatives like this compound may also exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including:
- Caspase Activation: Inducing apoptosis via caspase-3 and -9 activation.
- Cell Cycle Arrest: Causing G1 phase arrest in cancer cell lines.
- Reactive Oxygen Species (ROS) Production: Increasing ROS levels leading to mitochondrial dysfunction.
Antimicrobial Activity
Research indicates that oxazolidinones have broad-spectrum antibacterial properties. The specific compound has shown effectiveness against various Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies typically employ minimum inhibitory concentration (MIC) assays to evaluate efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 4 |
| Streptococcus pneumoniae | 8 |
| Enterococcus faecalis | 16 |
Anticancer Activity
Recent studies have highlighted the potential of this oxazolidinone derivative in cancer therapy. For example, it has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant cytotoxicity.
Case Study: MCF-7 Cell Line
In a study evaluating the antiproliferative effects on MCF-7 cells:
- IC50 Values: The compound exhibited IC50 values of approximately 17.66 µM.
- Mechanism: The treatment led to apoptosis characterized by increased levels of ROS and decreased mitochondrial membrane potential.
Table: Anticancer Efficacy on Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 17.66 | Apoptosis via ROS production |
| HeLa | 31.10 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
